

Methyl 5-bromobenzo[d]thiazole-2-carboxylate

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B1527815

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An In-Depth Technical Guide to **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** (CAS: 1187928-49-9)

Abstract

Methyl 5-bromobenzo[d]thiazole-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its rigid benzothiazole core, combined with strategically placed functional groups—a bromine atom for cross-coupling and an ester for amide bond formation—renders it an exceptionally versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and strategic applications, particularly in the development of targeted therapeutics like kinase inhibitors. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with mechanistic insights to serve as a comprehensive resource for leveraging this compound in advanced research programs.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** is registered under CAS Number 1187928-

49-9.[1][2] The structural and physical properties of this compound are critical for planning reactions, purification, and analytical characterization.

Property	Data	Source(s)
CAS Number	1187928-49-9	Parchem[1], BLD Pharm[2]
Molecular Formula	C ₉ H ₆ BrNO ₂ S	PubChem[3] (for related isomer)
Molecular Weight	272.12 g/mol	PubChem[3] (for related isomer)
IUPAC Name	methyl 5-bromo-1,3-benzothiazole-2-carboxylate	Derived from structure
Appearance	Typically a solid at room temperature	CymitQuimica[4] (for related isomer)
Purity	Commercially available up to >97%	CymitQuimica[4] (for related isomer)

Note: Properties for the exact 5-bromo isomer are consolidated from supplier data and comparison with closely related isomers, such as the 2-bromo-6-carboxylate, due to limited centralized public database entries for this specific CAS number.

Synthesis and Mechanistic Rationale

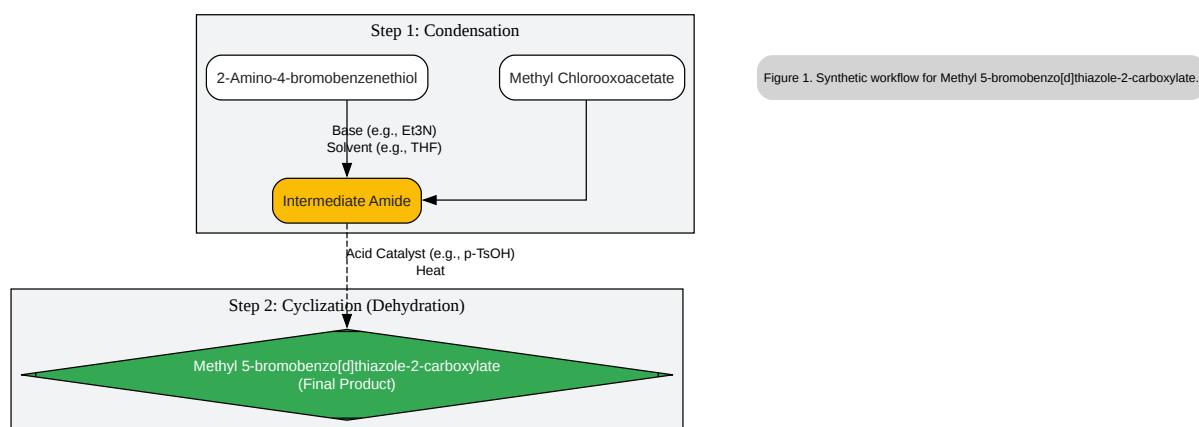
The construction of the benzothiazole ring system is a cornerstone of heterocyclic chemistry. The most common and reliable method for synthesizing 2-carboxy-substituted benzothiazoles involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with an appropriate electrophile that provides the C2 carbon and its substituent.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to 2-amino-4-bromobenzenethiol as the key starting material. This precursor contains the pre-installed bromine atom at the correct position and the requisite ortho-amino and thiol groups for

heterocyclization. The C2-ester moiety can be installed by reacting this aminothiophenol with a derivative of oxalic acid, such as methyl chlorooxoacetate (methyl oxalyl chloride).

Synthesis Workflow Diagram



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Caption: Figure 1. Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

Reagents and Materials:

- 2-Amino-4-bromobenzenethiol

- Methyl chlorooxoacetate
- Triethylamine (Et_3N), anhydrous
- Tetrahydrofuran (THF), anhydrous
- p-Toluenesulfonic acid (p-TsOH)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-amino-4-bromobenzenethiol (1.0 eq). Dissolve it in anhydrous THF.
- Condensation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise. Following this, add a solution of methyl chlorooxoacetate (1.05 eq) in anhydrous THF dropwise over 30 minutes. The causality here is critical: the base neutralizes the HCl formed in situ, preventing protonation of the starting amine and driving the reaction forward. The low temperature controls the exothermicity of the acylation.
- Intermediate Formation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
- Cyclization: Once the formation of the intermediate amide is complete, add a catalytic amount of p-toluenesulfonic acid (0.1 eq). Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C for THF). The acid catalyzes the intramolecular cyclization via dehydration, a robust and well-established method for forming the thiazole ring.

- Work-up: After 12-18 hours of reflux (or until TLC indicates completion), cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure **Methyl 5-bromobenzo[d]thiazole-2-carboxylate**.

Chemical Reactivity and Strategic Applications in Drug Discovery

The utility of **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** stems from its two distinct and orthogonally reactive functional handles. This dual functionality allows for sequential, controlled modifications, making it a powerful scaffold in library synthesis and lead optimization. The benzothiazole core itself is a privileged structure in medicinal chemistry, found in drugs such as Riluzole.^[5]

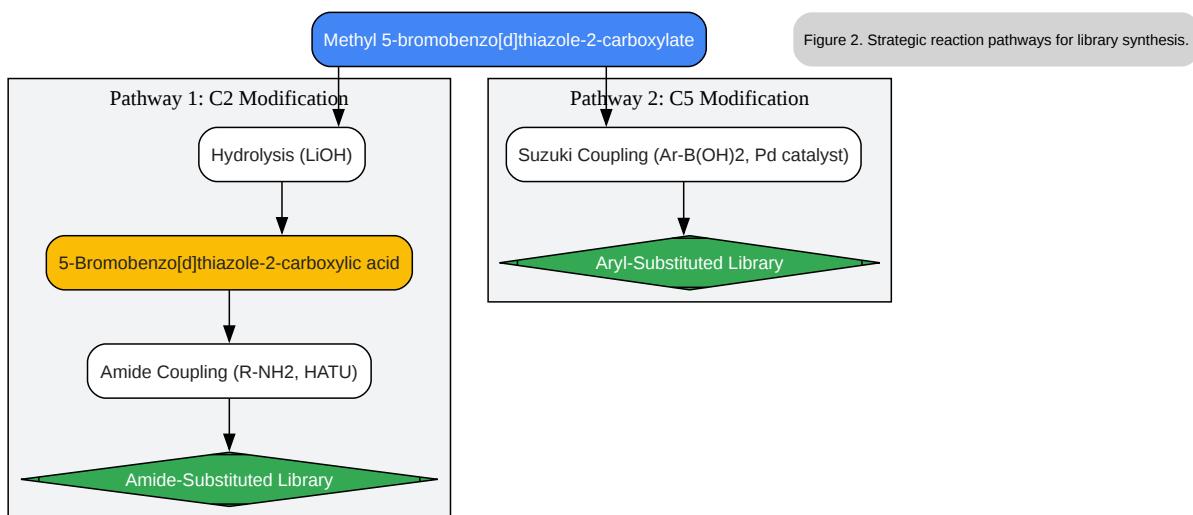
Key Reaction Pathways

- C5-Position Modification (Suzuki, Buchwald-Hartwig, etc.): The aryl bromide at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl groups), enabling systematic exploration of the structure-activity relationship (SAR) in this region of the molecule.
- C2-Position Modification (Amide Formation): The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH in $\text{MeOH}/\text{H}_2\text{O}$).^[6] This carboxylic acid is a crucial precursor for forming amide bonds with a diverse set of amines, facilitated by standard peptide coupling reagents (e.g., HATU, EDCI). This is a common strategy for linking the benzothiazole core to other pharmacophoric elements.

Application in Kinase Inhibitor Synthesis

Benzothiazole derivatives have been successfully developed as potent inhibitors of various kinases, such as c-Met, which are implicated in cancer.^[6] The synthesis of such inhibitors often leverages the exact reactivity described above.

Logical Flow of a Lead Optimization Campaign



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Caption: Figure 2. Strategic reaction pathways for library synthesis.

Advanced Experimental Protocols

Protocol: Saponification to 5-bromobenzo[d]thiazole-2-carboxylic acid

Procedure:

- Dissolve **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** (1.0 eq) in a 3:1 mixture of THF and water.
- Add lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting ester is consumed.
- Remove the THF under reduced pressure.
- Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1N HCl.
- The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol: Suzuki Cross-Coupling at the C5-Position (Example)

Procedure:

- In a microwave vial, combine **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base such as sodium carbonate (Na_2CO_3 , 2.0 eq).
- Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).
- Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes. The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.
- After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over MgSO_4 , and concentrate.
- Purify the residue by flash column chromatography to obtain the C5-arylated product.

Safety and Handling

As with all brominated organic compounds, **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. While specific GHS data for this exact compound is not readily available, related brominated heterocycles are often associated with warnings for skin, eye, and respiratory irritation.^{[3][7]} All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

Methyl 5-bromobenzo[d]thiazole-2-carboxylate is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it an ideal scaffold for building libraries of complex molecules for drug discovery and materials science applications. The protocols and insights provided in this guide offer a robust framework for researchers to confidently incorporate this valuable building block into their synthetic programs.

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- To cite this document: BenchChem. [Methyl 5-bromobenzo[d]thiazole-2-carboxylate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1527815#methyl-5-bromobenzo-d-thiazole-2-carboxylate-cas-number]

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